molecular formula C6H4N4O3 B1496539 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 22277-00-5

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No. B1496539
CAS RN: 22277-00-5
M. Wt: 180.12 g/mol
InChI Key: VDLCETUYKIWGEC-UHFFFAOYSA-N
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Description

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the molecular formula C6H4N4O3 and a molecular weight of 180.12 .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study involved the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives has been analyzed in several studies . For example, one study found that different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region .


Chemical Reactions Analysis

The chemical reactions involving 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives have been studied . For instance, one study reported that a mixture of 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine and pyrrolidine was refluxed in ethanol for 2 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been reported . For instance, it has been described as a colorless crystalline solid .

Mechanism of Action

The mechanism of action of 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives has been investigated in several studies . For example, one study found that these compounds could induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Future Directions

The future directions for research on 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives are promising . For instance, one study highlighted the potential of these compounds as promising candidates for further development as multi-targeted kinase inhibitors with enhanced potency .

properties

IUPAC Name

5-nitro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-4-3(10(12)13)1-7-5(4)8-2-9-6/h1-2H,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLCETUYKIWGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394327
Record name 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

CAS RN

22277-00-5
Record name 22277-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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